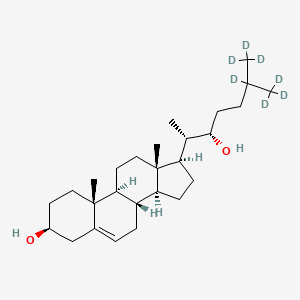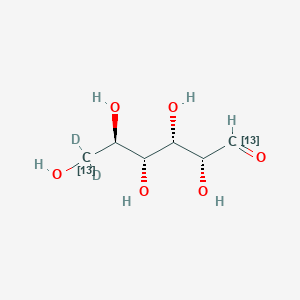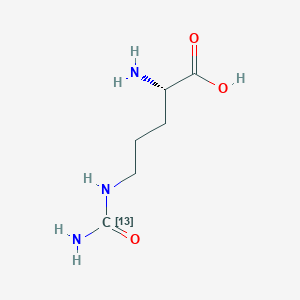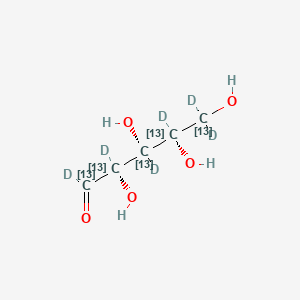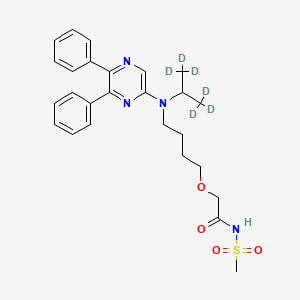
Selexipag-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selexipag-d6 is a deuterium-labeled derivative of Selexipag, a selective prostacyclin receptor agonist. Selexipag is primarily used for the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries of the lungs. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies, as it allows for the tracking of the compound within biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Selexipag-d6 involves several key steps:
Starting Material: The synthesis begins with 2-chloro-5,6-diphenylpyrazine.
First Reaction: This compound is reacted with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.
Second Reaction: The product is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.
Hydrolysis: The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.
Final Reaction: The acid is reacted with methane sulfonamide in the presence of carbonyldiimidazole and 1,4-diazabicyclo[2.2.2]octane to form Selexipag.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Selexipag-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: The compound can be reduced to its amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation Products: Sulfoxide and sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrazine derivatives.
科学研究应用
Selexipag-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways and distribution of Selexipag.
Biology: Helps in studying the biological effects and interactions of Selexipag at the molecular level.
Medicine: Used in clinical trials to monitor the drug’s behavior in the human body, aiding in the development of more effective treatments for pulmonary arterial hypertension.
Industry: Employed in the development of new prostacyclin receptor agonists with improved efficacy and safety profiles
作用机制
Selexipag-d6, like Selexipag, acts as a selective prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) on the surface of vascular smooth muscle cells, leading to vasodilation and inhibition of platelet aggregation. This action helps reduce the elevated pressure in the pulmonary arteries, improving blood flow and reducing the symptoms of pulmonary arterial hypertension .
相似化合物的比较
Iloprost: A prostacyclin analogue used for the treatment of pulmonary arterial hypertension.
Beraprost: Another prostacyclin analogue with similar therapeutic effects.
Treprostinil: A prostacyclin analogue that can be administered via various routes, including inhalation and infusion.
Comparison:
Selexipag-d6 vs. Iloprost: this compound is orally active, whereas Iloprost requires inhalation or infusion.
This compound vs. Beraprost: this compound has a longer half-life and provides sustained plasma exposure compared to Beraprost.
This compound vs. Treprostinil: this compound is more selective for the prostacyclin receptor and has fewer side effects compared to Treprostinil
This compound stands out due to its oral availability, long-acting nature, and high selectivity for the prostacyclin receptor, making it a valuable compound in the treatment of pulmonary arterial hypertension and in scientific research.
属性
分子式 |
C26H32N4O4S |
|---|---|
分子量 |
502.7 g/mol |
IUPAC 名称 |
2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]-N-methylsulfonylacetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i1D3,2D3 |
InChI 键 |
QXWZQTURMXZVHJ-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

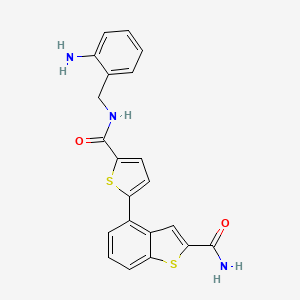
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)

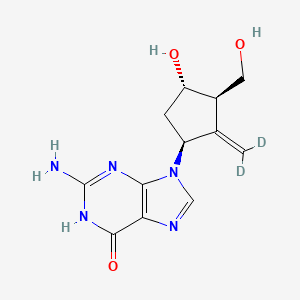
![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
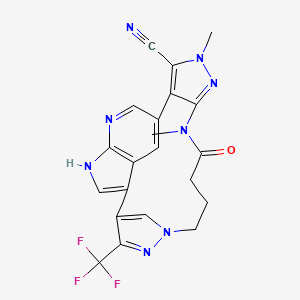
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
